4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde
Overview
Description
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a bromophenoxy group, a chloro group, and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, 3-chloro-5-ethoxybenzaldehyde, and ethylene glycol.
Etherification: The first step involves the etherification of 4-bromophenol with ethylene glycol to form 4-(2-bromophenoxy)ethanol.
Chlorination: The next step involves the chlorination of 3-chloro-5-ethoxybenzaldehyde to introduce the chloro group.
Aldehyde Formation: The final step involves the formation of the aldehyde group by reacting the intermediate with an appropriate reagent, such as a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzoic acid.
Reduction: 4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
- 4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzaldehyde
Uniqueness
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these functional groups may provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-2-21-16-10-12(11-20)9-15(19)17(16)23-8-7-22-14-5-3-13(18)4-6-14/h3-6,9-11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVJYLLLFDFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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